1-METHYLINDOLIN-6-AMINE

Physicochemical profiling Drug-likeness prediction Bioavailability optimization

Researchers synthesizing GSK2795039 analogs or NPY Y2 antagonist libraries face low yields and regioisomeric byproducts when using unprotected indolin-6-amine. 1-Methylindolin-6-amine solves this by blocking the N1 position, enabling exclusive 6-amine functionalization without Boc protection/deprotection steps. • Eliminates 2 synthetic steps per analog, avoiding 10-30% cumulative yield loss. • Ensures regioselective acylation, sulfonylation, and reductive amination at the 6-amine. • ≥98% purity minimizes redox-active impurities that confound ROS-based assays. • Direct precursor for patent-protected cinnamide series (US20050070534).

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 103796-62-9
Cat. No. B024567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-METHYLINDOLIN-6-AMINE
CAS103796-62-9
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCN1CCC2=C1C=C(C=C2)N
InChIInChI=1S/C9H12N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3
InChIKeyZWXDYSNVJMNJQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylindolin-6-amine: Physicochemical and Structural Baseline


1-Methylindolin-6-amine (CAS 103796-62-9, IUPAC: 1-methyl-2,3-dihydro-1H-indol-6-amine) is an N1-methylated indoline derivative belonging to the 2,3-dihydroindole (indoline) heterocyclic family [1]. It bears a primary aromatic amine at the 6-position of the indoline scaffold and a methyl substituent on the indoline N1 nitrogen. The compound has a molecular weight of 148.21 g/mol, a predicted pKa of 6.41±0.20, and a computed XLogP3 of 1.4 [1]. Its melting point is experimentally determined at 42–43 °C, and it is commercially available at ≥98% purity from multiple suppliers . The saturated 2,3-bond distinguishes it from fully aromatic 1-methyl-1H-indol-6-amine (CAS 135855-62-8), conferring different electronic properties and reactivity patterns.

Why Analogs Cannot Substitute 1-Methylindolin-6-amine


The indoline-6-amine scaffold is populated by multiple regioisomers (e.g., indolin-5-amine, CAS 5318-27-4) and N1-substituted variants (e.g., 1-ethylindolin-6-amine, indolin-6-amine parent). Each of these analogs differs in at least one property that directly impacts experimental outcomes: basicity (pKa varies by >0.7 log units between N1-methyl and N1-H forms), nucleophilic selectivity (the N1-methyl group blocks a competing reactive site), and lipophilicity (LogP shifts with alkyl chain length). Critically, N1-methylation is a structural prerequisite embedded in lead molecules such as the NOX2 inhibitor GSK2795039, where the 1-methylindolin-6-yl moiety is an integral part of the pharmacophore [1]. Substituting the non-methylated indolin-6-amine or regioisomeric indolin-5-amine into a synthetic route designed around 1-methylindolin-6-amine will produce a different final compound, invalidating structure-activity relationships, patent claims, and biological activity comparisons. The quantitative evidence below demonstrates that these differences are measurable and consequential for scientific selection.

1-Methylindolin-6-amine: Differentiation Evidence vs. Analogs


Basicity Enhancement by N1-Methylation

1-Methylindolin-6-amine exhibits a predicted pKa of 6.41±0.20 (ChemicalBook) for its 6-amino group , compared to a predicted pKa of 5.71±0.20 for indolin-6-amine (CAS 15918-79-3) obtained via the same computational methodology . This difference of approximately 0.7 log units arises because the electron-donating N1-methyl group increases electron density on the aniline nitrogen through the aromatic ring, raising its basicity. At pH 7.4, the fraction of the 6-amino group in its neutral (free base) form is approximately 9% for 1-methylindolin-6-amine versus approximately 2% for indolin-6-amine, a ~4.5-fold difference in speciation that affects membrane permeability, protein binding, and chromatographic retention behavior.

Physicochemical profiling Drug-likeness prediction Bioavailability optimization

Regioselective 6-Amine Derivatization via N1-Methylation

In indolin-6-amine (CAS 15918-79-3), both the N1 secondary amine and the C6 primary aniline are nucleophilic, creating a regioselectivity challenge during acylation, sulfonylation, or reductive amination reactions. The N1 nitrogen is generally more nucleophilic than the C6 aniline [1]. In 1-methylindolin-6-amine, N1 is permanently blocked by the methyl substituent, forcing all electrophilic reactions to occur exclusively at the 6-amino group. This is a structural rather than conditional selectivity advantage: the N1 site is stoichiometrically unavailable, eliminating the need for protecting group strategies (e.g., Boc, Fmoc) commonly required with indolin-6-amine, which add two synthetic steps and reduce overall yield by typically 10–30%. The methyl group occupies minimal steric volume (molar refractivity contribution ~5.65 cm³/mol) while providing complete N1-site blockade.

Synthetic chemistry Building block utility Regioselective functionalization

GSK2795039: Essential Building Block for NOX2 Inhibition

GSK2795039, N-(1-isopropyl-3-(1-methylindolin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-methyl-1H-pyrazole-3-sulfonamide, is a potent and selective NOX2 inhibitor whose structure incorporates the 1-methylindolin-6-amine moiety as an integral component of the pyrrolopyridine core [1]. In semirecombinant cell-free assays measuring NOX2-mediated HRP/Amplex Red activation, GSK2795039 displays a pIC50 of 6.57 (IC50 ≈ 270 nM) and a pIC50 of 6.35 ± 0.12 at 25 μM NADPH . It is selective over NOX1, NOX3, NOX4, NOX5 (IC50 > 100 μM for each), xanthine oxidase (IC50 = 28.8 μM), and eNOS (IC50 > 100 μM) . In contrast, the non-methylated indolin-6-amine scaffold incorporated into an analogous core structure would lack the N1-methyl necessary for the correct pyrrolopyridine geometry and would produce a structurally distinct compound with unvalidated pharmacology. No equivalent NOX2 inhibitor with an N1-H indoline core has been reported with comparable selectivity and in vivo validation [1].

NOX2 inhibition NADPH oxidase Inflammatory disease models Chemical biology probe

Lipophilicity Advantage of N1-Methyl vs. N1-H Indolines

The computed XLogP3 for 1-methylindolin-6-amine is 1.4 (PubChem, 2025 release) [1]. Indolin-6-amine has an XLogP3 of 1.2–1.4 depending on the computational method (PubChem XLogP3 = 1.4; ChemScene LogP = 1.2368; ACD/LogP = -0.76) [2]. Indolin-5-amine (CAS 5318-27-4), the regioisomer with the amine at position 5, has a predicted pKa of 18.23 and different hydrogen-bonding topology, resulting in distinct chromatographic and partitioning behavior . The N1-methyl group contributes approximately +0.2–0.3 log units to lipophilicity relative to indolin-6-amine (depending on the computational model), consistent with the Hansch π constant for an N-methyl substituent (~+0.1–0.3). This modest but systematic lipophilicity increase influences membrane partitioning, with estimated PAMPA permeability scaling with logP in this range.

Lipophilicity LogP optimization Blood-brain barrier penetration

Key Intermediate for NPY Y2 Receptor Inhibitor Patents

Patent US20050070534 A1 (filed 2004, assigned to Hoffmann-La Roche) discloses non-peptidic NPY Y2 receptor inhibitors containing a 1-acetyl-2,3-dihydroindol-6-yl scaffold, with 1-methylindolin-6-amine explicitly identified as a precursor (Page/Page column 12) [1]. The patent exemplifies multiple cinnamide derivatives built from the 6-aminoindoline core, targeting anxiolytic disorders, depression, obesity, bone loss, and neurological conditions. The N1-acetyl and N1-H indoline variants are disclosed as separate subgenera, indicating that the N1-substitution pattern is a critical structural variable within the claimed intellectual property. The first potent non-peptide NPY Y2 antagonists derived from piperidinylindoline cinnamide HTS leads required the indoline scaffold geometry, with the N1 position serving as a vector for further derivatization [2]. Using indolin-6-amine (N1-H) instead of 1-methylindolin-6-amine as a synthetic starting material would yield compounds falling into different (or unclaimed) chemical space.

NPY Y2 antagonism Obesity therapeutics CNS drug discovery Patent-protected chemical space

High Purity and Standardized Safety for Parallel Synthesis

1-Methylindolin-6-amine is available from multiple reputable vendors at a minimum purity of 98% (Fluorochem Product Code F765520, AKSci Cat# 9914AH) . The compound carries standardized GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, indolin-6-amine free base is typically supplied at 95% purity [1] and requires additional purification (e.g., column chromatography or recrystallization) before use in sensitive coupling reactions where amine stoichiometry is critical. The 3% purity differential reduces the risk of side reactions from unknown impurities in amide bond-forming or Buchwald-Hartwig coupling reactions, where excess nucleophile can lead to bis-arylation byproducts.

Chemical procurement Quality assurance Laboratory safety

Application Scenarios for 1-Methylindolin-6-amine


GSK2795039 NOX2 Inhibitor SAR Expansion

For laboratories replicating or expanding the GSK2795039 chemotype, 1-methylindolin-6-amine is the mandatory building block. The N1-methyl group is an integral component of the pyrrolo[2,3-b]pyridine core and cannot be introduced post-hoc without compromising the published synthetic route. GSK2795039 remains the only NOX2 inhibitor validated in vivo (paw inflammation and cerulein-induced pancreatitis models in mice), and its selectivity profile (NOX1/3/4/5 IC50 > 100 μM, xanthine oxidase IC50 = 28.8 μM) sets the benchmark for this target class. Researchers should source material of ≥98% purity to ensure reproducible coupling yields and avoid impurities that could generate confounding biological activity in ROS-detection assays, which are sensitive to redox-active contaminants [1].

Protecting-Group-Free C6 Library Synthesis

For medicinal chemistry groups synthesizing libraries of N1-methylindoline-6-carboxamides, sulfonamides, or ureas, 1-methylindolin-6-amine eliminates the need for N1-Boc protection/deprotection sequences. This saves two synthetic steps per library member and avoids the 10–30% cumulative yield loss typically incurred when using indolin-6-amine with protecting group strategies. The blocked N1 site ensures that acylation, sulfonylation, and reductive amination reactions occur exclusively at the 6-amine, reducing the need for chromatographic separation of regioisomeric products. This advantage is particularly pronounced in 96- or 384-well parallel synthesis formats where intermediate purification is impractical [1].

NPY Y2 Antagonist Programs on Piperidinylindoline Chemotype

Patent US20050070534 teaches that 1-methylindolin-6-amine is a direct precursor to N1-methyl-substituted indoline cinnamides with NPY Y2 receptor inhibitory activity. Research programs targeting obesity, anxiety, or bone loss via NPY Y2 antagonism should procure 1-methylindolin-6-amine rather than indolin-6-amine to access the N1-methyl subseries for structure-activity relationship studies. The N1-substitution pattern is explicitly differentiated in the patent claims, and compounds derived from 1-methylindolin-6-amine may offer distinct intellectual property positioning compared to N1-H or N1-acetyl analogs [1][2].

Controlled Lipophilicity for CNS Penetration

GSK2795039 demonstrates moderate brain penetration (brain:blood ratio = 0.83 in rat, 0.49 in mouse) with the N1-methylindoline moiety contributing to the overall logP. For CNS programs building on this chemotype, 1-methylindolin-6-amine provides a lipophilicity increment of approximately +0.2 log units over indolin-6-amine (XLogP3 = 1.4 vs. ~1.2). This modest difference, when amplified through subsequent derivatization, can determine whether the final compound falls within the optimal CNS drug-like property space (logP 1–4, MW < 450, TPSA < 90 Ų). Replacing 1-methylindolin-6-amine with indolin-6-amine or the more polar indolin-5-amine could reduce logP by 0.2–0.8 units, potentially shifting the molecule out of the CNS-penetrant range and undermining the program's therapeutic hypothesis [1].

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